Regulatory Impurity Acceptance Limit Defined in Halobetasol Propionate Manufacturing Patent
Diflorasone 17-propionate is explicitly listed as a process impurity in the synthesis of Halobetasol Propionate, with a defined acceptance limit of ≤0.05% (w/w) in the commercial scale composition of the final API . This quantitative limit is not applicable to closely related impurities like Diflorasone 21-propionate or Diflorasone 17-propionate-21-mesylate, which have their own distinct limits (≤0.03% w/w each) .
| Evidence Dimension | Regulatory impurity acceptance limit in Halobetasol Propionate API |
|---|---|
| Target Compound Data | ≤0.05% w/w |
| Comparator Or Baseline | Diflorasone 21-propionate: ≤0.03% w/w; Diflorasone 17-propionate-21-mesylate: ≤0.03% w/w |
| Quantified Difference | Target compound limit is 67% higher than comparator limits |
| Conditions | Commercial scale Halobetasol Propionate composition as per US9365609B2 |
Why This Matters
Differentiation in regulatory limits directly impacts analytical method sensitivity requirements and quality control specifications; procurement of the correct impurity standard ensures accurate quantitation against its specific acceptance criterion.
- [1] US9365609B2. Process for preparing a crystalline form of halobetasol propionate. January 7, 2013. Lines 124-148. View Source
- [2] US9365609B2. Process for preparing a crystalline form of halobetasol propionate. January 7, 2013. Lines 129-133. View Source
